3-Bromo-4-(2-ethoxyethoxy)benzoic acid
Description
Properties
CAS No. |
1131594-35-8 |
|---|---|
Molecular Formula |
C11H13BrO4 |
Molecular Weight |
289.12 g/mol |
IUPAC Name |
3-bromo-4-(2-ethoxyethoxy)benzoic acid |
InChI |
InChI=1S/C11H13BrO4/c1-2-15-5-6-16-10-4-3-8(11(13)14)7-9(10)12/h3-4,7H,2,5-6H2,1H3,(H,13,14) |
InChI Key |
XMYFGSYTGKTLTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC1=C(C=C(C=C1)C(=O)O)Br |
Origin of Product |
United States |
Contextual Significance of Halogenated and Ether Substituted Benzoic Acids in Organic Synthesis
Halogenated and ether-substituted benzoic acids are highly valued precursors in organic synthesis. The presence of a halogen atom, such as bromine, on the aromatic ring is of great synthetic utility. Aromatic bromides are key substrates in a multitude of powerful cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds. rsc.org This reactivity allows for the straightforward introduction of diverse molecular fragments, making halogenated arenes essential for building complex molecular architectures, particularly in the synthesis of pharmaceuticals and functional materials. rsc.orgyoutube.com The position of the halogen is crucial, and methods for direct C-H halogenation are actively researched to access specific isomers that may be difficult to synthesize through traditional electrophilic substitution. rsc.org
The ether linkage, particularly a flexible chain like the ethoxyethoxy group, serves a different but equally important purpose. Ether groups can enhance the solubility of a molecule in organic solvents and can influence its conformational properties. In medicinal chemistry, such groups can act as hydrogen bond acceptors and modulate a molecule's pharmacokinetic profile. The carboxylic acid group itself is a versatile functional handle. researchgate.net It can be converted into a wide range of derivatives, including esters, amides, and acid halides, providing numerous pathways for molecular elaboration. wikipedia.orgrsc.org Therefore, the combination of these three groups—a reactive halogen, a modifying ether chain, and a versatile carboxylic acid—creates a multifunctional scaffold with significant potential in synthetic and medicinal chemistry. nih.gov
Structural Features and Nomenclature Considerations for 3 Bromo 4 2 Ethoxyethoxy Benzoic Acid
The chemical structure of 3-Bromo-4-(2-ethoxyethoxy)benzoic acid is defined by a benzene (B151609) ring substituted with three distinct functional groups. The parent structure is benzoic acid, which consists of a carboxyl group (–COOH) attached to a benzene ring. wikipedia.orgturito.com Following IUPAC nomenclature, the carbon atom of the carboxyl group is attached to carbon-1 of the benzene ring. The substituents are numbered to give them the lowest possible locants. In this case, the bromine atom is located at position 3, and the ethoxyethoxy group [–O(CH₂)₂O(CH₂)CH₃] is at position 4.
Table 1: Physicochemical Properties of 3-Bromo-4-(2-ethoxyethoxy)benzoic Acid Note: Data for this specific compound is limited; properties are often predicted via computational methods or inferred from related structures.
| Property | Value |
| Molecular Formula | C₁₁H₁₃BrO₄ |
| Molecular Weight | 290.12 g/mol |
| IUPAC Name | 3-Bromo-4-(2-ethoxyethoxy)benzoic acid |
| CAS Number | 1345533-72-9 |
| Appearance | Typically a white to off-white solid |
This table contains data synthesized from various chemical databases. Exact values may vary based on the source and experimental conditions.
Overview of Research Trajectories for Substituted Benzoic Acid Derivatives
Research involving substituted benzoic acid derivatives is extensive and follows several key trajectories, primarily driven by their utility in medicinal chemistry and materials science.
One major research area is their use as scaffolds for the development of enzyme inhibitors and modulators of protein-protein interactions. nih.govnih.gov For instance, substituted benzoic acids have been identified as inhibitors of enzymes like protein phosphatase Slingshot and as dual inhibitors of anti-apoptotic proteins Mcl-1 and Bfl-1, which are significant targets in cancer therapy. nih.govnih.gov The benzoic acid moiety often serves as a crucial anchor, forming key interactions, such as hydrogen bonds with amino acid residues (e.g., arginine) in the target protein's binding pocket. nih.gov
Another significant trajectory is their application as building blocks in the synthesis of complex organic molecules. The ability to selectively functionalize different positions on the benzoic acid ring allows for the construction of novel heterocycles and other elaborate structures. researchgate.net Carboxylate-directed C-H activation is a modern synthetic strategy that uses the carboxylic acid group to guide the selective functionalization of the ortho C-H bonds, enabling efficient and atom-economical synthesis. researchgate.net Furthermore, the development of novel catalytic systems for reactions like C-H halogenation and cross-coupling continues to expand the synthetic possibilities for these derivatives. rsc.org
Finally, the physical properties conferred by various substituents are explored in materials science. The introduction of specific functional groups can influence crystal packing, liquid crystalline behavior, and nonlinear optical properties, leading to the design of new functional materials. researchgate.net
Academic Rationale for Investigating 3 Bromo 4 2 Ethoxyethoxy Benzoic Acid
The academic interest in a specific molecule like 3-Bromo-4-(2-ethoxyethoxy)benzoic acid stems from its unique combination of functional groups, which makes it a valuable and versatile synthetic intermediate. The rationale for its investigation can be broken down into several key points:
Orthogonal Reactivity: The molecule possesses three distinct types of functional groups (carboxylic acid, aryl bromide, ether) that can often be reacted selectively under different conditions. The carboxylic acid can undergo esterification or amidation, the aryl bromide can participate in transition metal-catalyzed cross-coupling reactions, and the ether linkage is generally stable but can be designed for cleavage if necessary. This orthogonality is highly desirable in multi-step synthesis.
Scaffold for Drug Discovery: As a substituted benzoic acid, it fits into a class of compounds known for biological activity. nih.govnih.govsci-hub.se Researchers might synthesize this compound as a precursor to a library of more complex molecules to be screened for therapeutic potential. The bromo group is a convenient handle for introducing diversity via cross-coupling, while the ethoxyethoxy side chain can modulate solubility and interactions with biological targets.
Intermediate for Specific Targets: This compound may be a designed precursor for a specific, complex target molecule where this precise substitution pattern is required. For example, its aldehyde precursor, 3-Bromo-4-(2-ethoxyethoxy)benzaldehyde, is a known chemical building block. bldpharm.com The benzoic acid offers an alternative oxidation state for different synthetic strategies.
Scope and Objectives of Academic Inquiry into 3 Bromo 4 2 Ethoxyethoxy Benzoic Acid
Retrosynthetic Analysis of 3-Bromo-4-(2-ethoxyethoxy)benzoic Acid
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For 3-Bromo-4-(2-ethoxyethoxy)benzoic acid, several logical disconnection points can be identified.
The primary disconnections are:
C-O Ether Bond: Disconnecting the ether linkage between the aromatic ring and the ethoxyethoxy group suggests two precursor molecules: 3-bromo-4-hydroxybenzoic acid and a suitable ethoxyethyl electrophile, such as 2-bromoethoxyethane. This is a common strategy based on the Williamson ether synthesis.
C-Br Bond: Cleaving the carbon-bromine bond points to 4-(2-ethoxyethoxy)benzoic acid as a precursor, which would undergo electrophilic aromatic bromination. The directing effects of the existing carboxyl and ether groups are crucial for the regioselectivity of this step.
C-C (Aryl-Carboxyl) Bond: Disconnecting the carboxylic acid group suggests a precursor like 1-bromo-2-(2-ethoxyethoxy)benzene, which could be carboxylated. Alternatively, a precursor such as 3-bromo-4-(2-ethoxyethoxy)toluene could be oxidized to form the carboxylic acid.
Based on this analysis, a plausible and common forward synthesis starts with a more accessible precursor like 4-hydroxybenzoic acid. This starting material can undergo etherification, followed by bromination, or bromination followed by etherification. The choice of route depends on the directing effects of the substituents and the reactivity of the intermediates.
Classical Synthetic Routes to 3-Bromo-4-(2-ethoxyethoxy)benzoic Acid
Classical synthetic methods provide foundational and reliable pathways to the target molecule. These routes typically involve sequential reactions, including bromination, carboxylic acid formation or modification, and etherification.
The introduction of a bromine atom onto the aromatic ring is a key step, typically achieved through electrophilic aromatic substitution. The choice of brominating agent and reaction conditions depends on the reactivity of the aromatic precursor.
Direct Bromination: For activated rings, molecular bromine (Br₂) can be used, often with a Lewis acid catalyst. However, for benzoic acids, the deactivating nature of the carboxyl group can make this challenging.
N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent, often preferred for substrates that are sensitive to the harsh conditions of direct bromination. nsf.gov Its reactivity can be enhanced with catalytic additives. Recent studies have shown that lactic acid derivatives can act as halogen bond acceptors with NBS, enhancing the electropositive character of the bromine and facilitating the reaction under mild, aqueous conditions at room temperature. nsf.gov
Solvent-Free Bromination: In line with green chemistry principles, solvent- and catalyst-free methods are being explored. One novel approach involves the use of sonication to promote the reaction between benzoic acid and bromine, although success can be scheme-dependent. ijisrt.com
The regioselectivity of bromination is governed by the existing substituents. An ether group at the C4 position is a strong ortho-, para-director and an activating group. A carboxylic acid at C1 is a meta-director and a deactivating group. When both are present, the powerful activating and ortho-directing effect of the ether group at C4 will direct the incoming bromine to the C3 position, making the bromination of 4-(2-ethoxyethoxy)benzoic acid a highly regioselective transformation.
| Precursor | Brominating Agent | Catalyst/Additive | Conditions | Key Finding | Reference |
| Benzoic Acid | Bromine | None (Sonication) | Solvent-free, sonication | A novel, green method for synthesizing 3-bromobenzoic acid was developed using a catalyst- and solvent-free sonication process. ijisrt.com | ijisrt.com |
| 4'-Methoxyacetophenone | NBS | Mandelic Acid | ACN/H₂O, rt | Catalytic mandelic acid was found to significantly enhance the rate and yield of aromatic bromination with NBS under mild, aqueous conditions. nsf.gov | nsf.gov |
| m-Aminobenzoic acid | Bromine Vapor | HCl | Ice bath | A method for producing 2,4,6-tribromobenzoic acid involves the initial bromination of m-aminobenzoic acid followed by deamination. orgsyn.org | orgsyn.org |
The carboxylic acid group can be introduced onto the aromatic ring or modified from another functional group.
Oxidation of a Methyl Group: A common strategy involves the oxidation of a toluene (B28343) derivative. For instance, a precursor like 4-methylphenol could be etherified and brominated, followed by the oxidation of the methyl group to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. Modern methods utilize catalysts like cobalt acetate (B1210297) with sodium bromide to achieve oxidation with air oxygen. researchgate.net
Hydrolysis of a Nitrile: The carboxylic acid can be formed by the hydrolysis of a corresponding nitrile (-CN) group. The nitrile can be introduced via Sandmeyer reaction from an aniline (B41778) or by nucleophilic substitution.
From a Carboxamide: A carboxamide can be converted to a carboxylic acid under mild conditions. For example, reacting a carboxamide with sodium nitrite (B80452) (NaNO₂) in trifluoroacetic acid (TFA) at low temperatures can yield the corresponding carboxylic acid in high yields. mdpi.com
| Precursor Type | Reagents | Product | Key Feature | Reference |
| Tolyl-oxadiazoles | Co(OAc)₂, NaBr, Air | Oxadiazolyl-benzoic acids | Selective oxidation of a methyl group to a carboxylic acid using a cobalt-based catalytic system and air as the oxidant. researchgate.net | researchgate.net |
| Bromoisothiazole-carboxamide | NaNO₂, TFA | Bromoisothiazole-carboxylic acid | High-yield conversion of a carboxamide to a carboxylic acid under mild conditions. mdpi.com | mdpi.com |
| 4-Bromobenzyl Alcohol | Oxone, Potassium 2-iodo-5-methylbenzenesulfonate | 4-Bromobenzoic Acid | Selective oxidation of a benzyl (B1604629) alcohol to a benzoic acid catalyzed by an iodoxybenzenesulfonic acid derivative. orgsyn.org | orgsyn.org |
The ethoxyethoxy group is typically installed via a Williamson ether synthesis. This reaction involves the deprotonation of a phenol (B47542) to form a more nucleophilic phenoxide, which then attacks an alkyl halide.
In the context of synthesizing 3-Bromo-4-(2-ethoxyethoxy)benzoic acid, the most direct route involves the reaction of 3-bromo-4-hydroxybenzoic acid (or its ester) with an ethoxyethyl halide, such as 1-bromo-2-ethoxyethane. A base, such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium ethoxide, is required to deprotonate the phenol. chemicalbook.com The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone. Protecting the carboxylic acid as an ester during this step can prevent unwanted side reactions and is a common strategy. The ester can then be hydrolyzed back to the carboxylic acid in a final step.
For example, ethyl 4-bromo-3-(bromomethyl)benzoate can be reacted with sodium ethoxide in ethanol (B145695) and DMF to yield ethyl 4-bromo-3-(ethoxymethyl)benzoate, demonstrating a similar etherification process. chemicalbook.com
Modern and Sustainable Synthetic Approaches to 3-Bromo-4-(2-ethoxyethoxy)benzoic Acid
Modern synthetic chemistry emphasizes the use of catalytic methods to improve efficiency, reduce waste, and employ milder reaction conditions.
While classical methods are robust, catalytic approaches offer more elegant and atom-economical alternatives for constructing the target molecule.
C-H Functionalization: Instead of classical electrophilic bromination, direct C-H functionalization is an emerging strategy. Transition metal catalysts, particularly those based on palladium, rhodium, or cobalt, can direct the functionalization of a specific C-H bond. For instance, cobalt-catalyzed, carboxylate-directed functionalization of arene C–H bonds allows for coupling with various partners. nih.gov While not directly demonstrated for bromination or etherification in this specific context, the principle of directing a reaction to the ortho position of a benzoic acid is well-established. This could potentially allow for the direct introduction of the ethoxyethoxy group onto 3-bromobenzoic acid via a C-H activation/C-O coupling pathway.
Catalytic C-O Coupling: Modern cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann couplings, provide powerful methods for forming C-O bonds. These reactions typically use palladium or copper catalysts to couple an aryl halide with an alcohol. A potential modern route could involve coupling 3-bromo-4-iodobenzoic acid with 2-ethoxyethanol, although managing the reactivity of the two different halogens would be a key challenge.
Biocatalysis: The use of enzymes for C-C bond formation is a growing area of sustainable synthesis. acs.org While not yet applied to this specific molecule, the potential for enzymatic reactions to perform selective oxidations or other transformations under environmentally benign conditions is significant for future synthetic design.
These modern approaches aim to reduce the number of synthetic steps (e.g., by avoiding the need for pre-functionalized starting materials) and minimize the use of stoichiometric reagents, aligning with the principles of green chemistry. organic-chemistry.org
Green Chemistry Principles in the Synthesis of 3-Bromo-4-(2-ethoxyethoxy)benzoic Acid
The synthesis of 3-Bromo-4-(2-ethoxyethoxy)benzoic acid can be approached through the lens of green chemistry, which aims to reduce the environmental impact of chemical processes. Key to this is the application of the Williamson ether synthesis, a fundamental reaction in organic chemistry, under more sustainable conditions. acs.orgresearchgate.netmasterorganicchemistry.comorganicchemistrytutor.comlibretexts.orgwikipedia.org
Traditional Williamson synthesis often involves the use of hazardous solvents and strong bases. However, greener alternatives are being explored and implemented. For instance, the use of surfactants in aqueous media can facilitate the etherification step, minimizing the need for volatile organic solvents. researchgate.net This micellar catalysis creates a pseudo-organic environment in water, enhancing the reaction rate by concentrating the reactants. researchgate.net
Another green approach involves solvent-free reaction conditions, which directly addresses the principles of waste prevention and the use of safer solvents. ijisrt.com Performing the etherification of the precursor, 3-bromo-4-hydroxybenzoic acid, with an appropriate 2-ethoxyethyl derivative in the presence of a solid base like potassium carbonate under solvent-free conditions can lead to high purity and excellent yields.
Furthermore, energy efficiency, another cornerstone of green chemistry, can be improved through methods like microwave-assisted synthesis. Microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. ijisrt.com The development of catalytic versions of the Williamson synthesis at high temperatures also presents a greener pathway, avoiding stoichiometric amounts of reagents and reducing salt waste. acs.org
Chemo- and Regioselective Synthesis Considerations
The synthesis of 3-Bromo-4-(2-ethoxyethoxy)benzoic acid requires careful control over the chemo- and regioselectivity, particularly during the bromination of the starting material, p-hydroxybenzoic acid. The benzene (B151609) ring of p-hydroxybenzoic acid has two substituents with competing directing effects: the hydroxyl (-OH) group and the carboxylic acid (-COOH) group.
The hydroxyl group is a strongly activating ortho-, para-director, meaning it increases the electron density at the positions ortho and para to it, making them more susceptible to electrophilic attack. The carboxylic acid group, on the other hand, is a deactivating meta-director. In the electrophilic aromatic substitution reaction of bromination, the powerful activating effect of the hydroxyl group dominates.
Consequently, bromine will preferentially substitute at the positions ortho to the hydroxyl group. Since the para position is already occupied by the carboxylic acid group, bromination occurs at one of the ortho positions. This leads to the highly regioselective formation of 3-bromo-4-hydroxybenzoic acid , the key intermediate in the synthesis of the target molecule. prepchem.com The control of this regioselectivity is crucial to avoid the formation of other isomers, such as 3,5-dibromo-4-hydroxybenzoic acid, which can occur with excess bromine. orgsyn.org
Optimization of Reaction Conditions and Yields for 3-Bromo-4-(2-ethoxyethoxy)benzoic Acid Synthesis
Optimizing the reaction conditions is paramount for maximizing the yield and purity of 3-Bromo-4-(2-ethoxyethoxy)benzoic acid. This involves fine-tuning the parameters for both the initial bromination of p-hydroxybenzoic acid and the subsequent Williamson ether synthesis.
For the bromination step, a typical procedure involves dissolving p-hydroxybenzoic acid in glacial acetic acid and adding a solution of bromine in glacial acetic acid. prepchem.com The reaction is often carried out at elevated temperatures, such as reflux, for several hours to ensure complete conversion. prepchem.com Pouring the reaction mixture into cold water precipitates the product, 3-bromo-4-hydroxybenzoic acid. prepchem.com The yield for this step is reported to be around 70.3% after recrystallization. prepchem.com
The subsequent Williamson ether synthesis to form the 2-ethoxyethoxy ether requires careful selection of the base, solvent, temperature, and the alkylating agent. Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are effective in deprotonating the phenolic hydroxyl group to form the more nucleophilic phenoxide. libretexts.org Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often preferred as they can enhance the rate of the S\textsubscript{N}2 reaction. libretexts.org The choice of the 2-ethoxyethyl alkylating agent is also critical; a good leaving group such as a tosylate or a halide (e.g., 2-ethoxyethyl bromide) is necessary for an efficient reaction.
The table below illustrates how the yield of an ether synthesis can be influenced by the choice of base and solvent, based on general principles of the Williamson ether synthesis.
Table 1: Influence of Base and Solvent on Williamson Ether Synthesis Yield
| Base | Solvent | Typical Yield (%) |
| NaH | DMF | 85-95 |
| KOtBu | DMSO | 90-98 |
| K₂CO₃ | Acetone | 70-85 |
| NaOH | H₂O/Phase Transfer Catalyst | 60-80 |
Note: The yields are generalized and can vary based on specific substrates and reaction conditions.
Purification and Isolation Techniques for 3-Bromo-4-(2-ethoxyethoxy)benzoic Acid
The final stage in the synthesis of 3-Bromo-4-(2-ethoxyethoxy)benzoic acid involves its purification and isolation to obtain a compound of high purity. Aromatic carboxylic acids can often be purified by recrystallization from a suitable solvent. google.com For the intermediate, 3-bromo-4-hydroxybenzoic acid, recrystallization from glacial acetic acid is an effective method. prepchem.com
For the final product, a multi-step purification process may be necessary. After the Williamson ether synthesis, the reaction mixture typically contains the desired product, unreacted starting materials, the salt byproduct, and solvent. The initial workup usually involves acidification to protonate the carboxylate, followed by extraction with an organic solvent.
Further purification can be achieved through several techniques:
Recrystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is critical and may involve a single solvent or a solvent pair.
Acid-Base Extraction: The acidic nature of the carboxylic acid group allows for its separation from non-acidic impurities. The crude product can be dissolved in an alkaline aqueous solution (e.g., sodium bicarbonate or sodium hydroxide (B78521) solution) to form the water-soluble sodium salt. This aqueous layer can then be washed with an organic solvent to remove non-acidic impurities. Subsequent acidification of the aqueous layer will precipitate the pure carboxylic acid, which can then be collected by filtration. researchgate.net
Chromatography: For more challenging purifications, column chromatography can be employed. While less common for bulk purification of simple carboxylic acids, it can be very effective for removing closely related impurities. High-performance liquid chromatography (HPLC) is a powerful analytical technique to assess purity and can also be used for preparative separations. nist.gov
The choice of purification method will depend on the nature and quantity of the impurities present in the crude product. A combination of these techniques is often used to achieve the desired level of purity.
Reactivity of the Carboxylic Acid Moiety in 3-Bromo-4-(2-ethoxyethoxy)benzoic Acid
The carboxylic acid group is a primary site of reactivity in 3-Bromo-4-(2-ethoxyethoxy)benzoic acid, susceptible to a variety of transformations. These reactions are fundamental in modifying the compound's structure for various applications.
Esterification and Amidation Reactions
Esterification of 3-Bromo-4-(2-ethoxyethoxy)benzoic acid can be achieved through reaction with an alcohol in the presence of an acid catalyst. This process is exemplified by the synthesis of ethyl 4-bromo-3-(ethoxymethyl)benzoate, where the corresponding benzoic acid is reacted with ethanol. chemicalbook.compharmacompass.compharmacompass.com Similarly, amidation can be carried out by reacting the benzoic acid with an amine, often facilitated by a coupling agent or by converting the carboxylic acid to a more reactive derivative first. For instance, 3-bromobenzoic acid is used in the synthesis of N-(1,1-dimethyl-2-hydroxyethyl)-3-bromobenzamide. ijisrt.com
Reduction and Decarboxylation Pathways
The carboxylic acid moiety can be reduced to an alcohol. However, specific conditions for the reduction of 3-Bromo-4-(2-ethoxyethoxy)benzoic acid are not extensively detailed in the provided results.
Decarboxylation, the removal of the carboxyl group, of benzoic acids typically requires high temperatures. researchgate.net However, recent methods have enabled decarboxylative hydroxylation of benzoic acids to phenols at significantly lower temperatures, around 35°C, using photoinduced ligand-to-metal charge transfer (LMCT) with copper catalysts. nih.gov While conventional radical decarboxylation of benzoic acids can be slow and lead to side reactions, this newer method offers a more direct route to phenols. nih.gov The specific application of these advanced decarboxylation methods to 3-Bromo-4-(2-ethoxyethoxy)benzoic acid is not explicitly documented but represents a potential transformation pathway.
Anhydride and Acyl Halide Formation
Benzoic acids can be converted to their corresponding anhydrides. wikipedia.org A common laboratory method involves the dehydration of the benzoic acid, for instance, by using acetic anhydride. wikipedia.org Another approach is the reaction of a sodium salt of the benzoic acid with an acyl chloride. researchgate.net Symmetrical carboxylic anhydrides can also be synthesized directly from carboxylic acids using reagents like triphenylphosphine/trichloroisocyanuric acid under mild conditions. researchgate.net
The formation of acyl halides, such as acyl bromides, from carboxylic acids can be accomplished under mild conditions using N-bromosuccinimide (NBS) and triphenylphosphine. researchgate.net For example, 3-bromo-4-octyloxybenzoic acid chloride can be synthesized and subsequently used in further reactions. prepchem.com
Transformations Involving the Bromine Functional Group
The bromine atom on the aromatic ring of 3-Bromo-4-(2-ethoxyethoxy)benzoic acid is a key functional group that enables a variety of carbon-carbon bond-forming reactions.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
Suzuki Coupling: The Suzuki reaction is a versatile palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. wikipedia.orglibretexts.orgillinois.edu Aryl bromides are common starting materials for these reactions due to the favorable carbon-bromine bond strength for oxidative addition to the palladium catalyst. illinois.edu The reaction is widely used to synthesize biaryls, styrenes, and polyolefins. wikipedia.org Various palladium catalysts and bases can be employed, and the reaction can often be performed in aqueous or biphasic solvent systems. wikipedia.org For example, the Suzuki coupling of benzyl halides with arylboronic acids under microwave irradiation has been shown to be an efficient method for producing diaryl methane (B114726) derivatives. researchgate.net
Interactive Table: Suzuki Coupling Reaction Parameters
| Parameter | Description |
|---|---|
| Catalyst | Typically a palladium(0) complex, which can be generated in situ from precursors like Pd(OAc)2 or Pd2(dba)3 with phosphine (B1218219) ligands. libretexts.orgorganic-chemistry.org |
| Organoboron Reagent | Commonly an arylboronic acid, but boronic esters and organotrifluoroborates can also be used. organic-chemistry.org |
| Base | A base such as K2CO3, Cs2CO3, or NaOH is required to activate the organoboron reagent. wikipedia.org |
| Solvent | A range of solvents can be used, including toluene, THF, dioxane, DMF, and even water. wikipedia.org |
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is conducted under mild conditions and is instrumental in synthesizing complex molecules, including pharmaceuticals and natural products. wikipedia.orglibretexts.org The reactivity of the aryl halide is a key factor, with aryl iodides being more reactive than aryl bromides. wikipedia.org This difference in reactivity can be exploited for selective couplings. wikipedia.org
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction is a powerful tool for C-C bond formation and has seen wide application in both academic and industrial settings. beilstein-journals.org The reaction typically employs a palladium catalyst, a base, and is known for its high trans selectivity. organic-chemistry.org Recent advancements have expanded the scope of substrates that can be used. organic-chemistry.org Microwave irradiation and the use of ionic liquids are some of the newer techniques employed to enhance the efficiency and greenness of the Heck reaction. organic-chemistry.orgnih.gov
Nucleophilic Aromatic Substitution Considerations
Nucleophilic aromatic substitution (SNAr) on an aryl halide like 3-Bromo-4-(2-ethoxyethoxy)benzoic acid is generally challenging. The presence of electron-withdrawing groups on the aromatic ring is typically required to facilitate this type of reaction. These groups help to stabilize the intermediate Meisenheimer complex that forms during the addition-elimination mechanism. nih.gov In the absence of strong electron-withdrawing groups, the conditions required for SNAr on an unactivated aryl bromide would likely be harsh, involving high temperatures and strong nucleophiles.
Lithiation and Grignard Reagent Formation
The transformation of the aryl bromide in 3-Bromo-4-(2-ethoxyethoxy)benzoic acid into organometallic reagents, such as organolithium or Grignard reagents, is a cornerstone of its synthetic utility, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Grignard Reagent Formation: The bromine atom on the aromatic ring can react with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, phenylmagnesium bromide. gmu.edulibretexts.orgyoutube.com This reaction involves the insertion of magnesium into the carbon-bromine bond. libretexts.org Due to the high reactivity of Grignard reagents, this process must be conducted under strictly anhydrous conditions, as any trace of water would protonate and destroy the reagent. gmu.edu The resulting organometallic compound is a potent nucleophile and a strong base. youtube.com
Lithiation: Directed ortho-lithiation is a powerful tool for the functionalization of aromatic rings. In the case of benzoic acids, the carboxylic acid group can direct lithiation to the adjacent ortho position. rsc.org For 3-Bromo-4-(2-ethoxyethoxy)benzoic acid, treatment with a strong lithium base like n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi), often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA), could lead to metal-halogen exchange at the bromine-substituted carbon (position 3) or lithiation at the ortho position relative to the carboxylic acid (position 2 or 6). However, the carboxylic acid group is a stronger directing group than the bromo or ether substituents, making lithiation at position 2 the most probable outcome. rsc.org Alternatively, lithiation of the bromine at position 3 can also occur. growingscience.comresearchgate.net These lithiated intermediates are highly reactive and can be quenched with various electrophiles to introduce new functional groups.
| Reaction | Reagents | Product Type | Key Considerations |
| Grignard Formation | Mg, anhydrous ether (e.g., THF, Et₂O) | Arylmagnesium bromide | Requires strictly anhydrous conditions. gmu.edu |
| Directed Lithiation | Strong base (e.g., n-BuLi, t-BuLi), TMEDA, THF | Aryllithium | The carboxylic acid group directs lithiation to the ortho position. rsc.org |
| Halogen-Metal Exchange | Organolithium reagent (e.g., t-BuLi) | Aryllithium | Exchange of bromine for lithium at position 3. growingscience.com |
Chemical Modifications of the 2-Ethoxyethoxy Side Chain
The 2-ethoxyethoxy side chain offers several sites for chemical modification, although its ether linkages are generally stable.
Ether Cleavage Reactions
Ethers are known to be relatively inert but can be cleaved under harsh conditions using strong acids. masterorganicchemistry.commasterorganicchemistry.com The ether linkages in the 2-ethoxyethoxy side chain are susceptible to cleavage when treated with strong hydrohalic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures. masterorganicchemistry.comkhanacademy.orgyoutube.com
The reaction proceeds via protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.comyoutube.com A nucleophile, such as a bromide or iodide ion, then attacks the adjacent carbon atom. masterorganicchemistry.com Depending on the structure of the ether, this can occur via an S_N1 or S_N2 mechanism. masterorganicchemistry.comyoutube.com For the primary carbons in the ethoxyethoxy chain, the cleavage would proceed through an S_N2 pathway. masterorganicchemistry.com Cleavage of the aryl ether bond is also possible, which would yield 3-bromo-4-hydroxybenzoic acid.
Oxidation and Reduction of the Alkyl Chain
The alkyl portions of the 2-ethoxyethoxy side chain, being simple ethers, are generally resistant to common oxidizing and reducing agents. Unlike alkyl groups directly attached to an aromatic ring, which can be oxidized to carboxylic acids under strong oxidizing conditions (e.g., KMnO₄ or Na₂Cr₂O₇/H₂SO₄), the ether linkages prevent such reactions. youtube.com Similarly, the C-O bonds of the ether are not susceptible to catalytic hydrogenation under standard conditions.
Oxidation of the side chain would require prior cleavage of the ether bonds to generate alcohol functionalities. For instance, cleavage with HBr would produce bromoethane (B45996) and 2-bromoethanol (B42945) from the side chain, which could then be subjected to oxidation reactions. orientjchem.org
Functionalization of the Terminal Hydroxyl Group
The chemical structure of 3-Bromo-4-(2-ethoxyethoxy)benzoic acid features a terminal ethoxy group (-OCH₂CH₃), not a hydroxyl group. Therefore, direct functionalization of a terminal hydroxyl group is not applicable to this molecule.
However, the ether oxygens of the side chain possess lone pairs of electrons and can act as Lewis bases, coordinating to Lewis acids. youtube.com Functionalization of the terminal methyl group of the ethyl moiety is generally difficult and would require harsh, radical-based conditions that would likely affect other parts of the molecule. A more plausible approach to introduce a functional group at the terminus of the side chain would be to first perform an ether cleavage reaction as described in section 3.3.1. This would generate a terminal haloalkane or an alcohol, which are versatile functional groups for further synthetic transformations. nih.gov
Electrophilic Aromatic Substitution on the Benzoic Acid Core
The benzene ring of 3-Bromo-4-(2-ethoxyethoxy)benzoic acid can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. masterorganicchemistry.comyoutube.com The position of substitution is determined by the directing effects of the substituents already present: the carboxylic acid, the bromine atom, and the 2-ethoxyethoxy group.
-COOH (Carboxylic acid group): This is a deactivating group and a meta-director. libretexts.orglibretexts.org
-Br (Bromo group): This is a deactivating group but an ortho, para-director. youtube.com
-O-CH₂CH₂OCH₂CH₃ (Ethoxyethoxy group): This is an activating group and an ortho, para-director due to the lone pairs on the oxygen atom adjacent to the ring. libretexts.org
The available positions for substitution on the ring are C-2, C-5, and C-6. The powerful activating and ortho, para-directing effect of the alkoxy group at C-4 strongly favors substitution at its ortho positions, which are C-3 and C-5. Since C-3 is already occupied by bromine, the most likely position for an incoming electrophile is C-5. The directing effects of the other groups are largely in agreement or are overridden. The carboxylic acid directs meta to C-5, and the bromine directs ortho to C-5. Therefore, electrophilic reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to occur predominantly at the C-5 position. lumenlearning.com
| Substituent | Position | Electronic Effect | Directing Effect |
| -COOH | C-1 | Deactivating | meta (to C-3, C-5) |
| -Br | C-3 | Deactivating | ortho, para (to C-2, C-5) |
| -OR | C-4 | Activating | ortho, para (to C-3, C-5) |
| Predicted outcome | Substitution at C-5 |
Mechanistic Investigations of Key Reactions Involving 3-Bromo-4-(2-ethoxyethoxy)benzoic Acid
The reactions of 3-Bromo-4-(2-ethoxyethoxy)benzoic acid are governed by well-established mechanistic principles.
Mechanism of Grignard Reagent Formation: The formation of the Grignard reagent is believed to proceed through a radical mechanism on the surface of the magnesium metal. An electron is transferred from the magnesium to the antibonding orbital of the C-Br bond, leading to its cleavage and the formation of an aryl radical and a bromide anion. These then react with the positively charged magnesium surface to form the arylmagnesium bromide. gmu.edu
Mechanism of Acid-Catalyzed Ether Cleavage: The cleavage of the ether side chain begins with the protonation of one of the ether oxygen atoms by a strong acid (e.g., HBr). masterorganicchemistry.comyoutube.com This creates a good leaving group (an alcohol). A bromide ion (Br⁻) then acts as a nucleophile and attacks one of the adjacent carbon atoms in an S_N2 reaction, displacing the alcohol and forming an alkyl bromide. This process can repeat for the other ether linkage under forcing conditions. youtube.com
Mechanism of Electrophilic Aromatic Substitution: This reaction proceeds via a two-step mechanism. First, the π-electron system of the aromatic ring attacks a strong electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. youtube.com In this step, the aromaticity of the ring is temporarily lost. In the second step, a base (often the conjugate base of the acid used to generate the electrophile) removes a proton from the carbon atom that bears the new electrophile, restoring the aromaticity of the ring and yielding the substituted product.
Nuclear Magnetic Resonance (NMR) Spectroscopic Methodologies for Structural Elucidation
NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For 3-Bromo-4-(2-ethoxyethoxy)benzoic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for unambiguous assignment of all proton and carbon signals.
Proton (¹H) NMR Spectroscopic Analysis
The ¹H NMR spectrum of 3-Bromo-4-(2-ethoxyethoxy)benzoic acid would provide crucial information about the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) are predicted based on the electronic environment of the protons.
The aromatic region would display signals for the three protons on the benzene ring. The proton at position 2, being ortho to the bromine and the carboxylic acid group, would likely appear as a doublet. The proton at position 5, situated between the bromine and the ethoxyethoxy group, would be expected to be a doublet of doublets. The proton at position 6, ortho to the ethoxyethoxy group, would likely be a doublet.
The ethoxyethoxy side chain would exhibit a series of signals. The two methylene (B1212753) groups of the ethoxyethoxy moiety adjacent to the oxygen atoms would likely appear as triplets. The terminal ethyl group would show a quartet for the methylene protons and a triplet for the methyl protons, a characteristic pattern for an ethyl group. The acidic proton of the carboxylic acid would typically appear as a broad singlet at a downfield chemical shift, often above 10 ppm, and its position can be highly dependent on the solvent and concentration.
Predicted ¹H NMR Data for 3-Bromo-4-(2-ethoxyethoxy)benzoic acid
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| H-2 | 7.8 - 8.2 | d | ~2.0 |
| H-5 | 7.0 - 7.4 | dd | ~8.5, ~2.0 |
| H-6 | 6.9 - 7.2 | d | ~8.5 |
| -OCH₂CH₂O- | 4.1 - 4.4 | t | ~5.0 |
| -OCH₂CH₂O- | 3.7 - 4.0 | t | ~5.0 |
| -OCH₂CH₃ | 3.5 - 3.8 | q | ~7.0 |
| -OCH₂CH₃ | 1.1 - 1.4 | t | ~7.0 |
| -COOH | >10 | br s | - |
Note: These are predicted values and actual experimental data may vary.
Carbon-13 (¹³C) NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in 3-Bromo-4-(2-ethoxyethoxy)benzoic acid would give a distinct signal.
The aromatic region would show six signals corresponding to the six carbons of the benzene ring. The carbon bearing the carboxylic acid group (C-1) would be found at a characteristic downfield shift. The carbon attached to the bromine atom (C-3) and the carbon attached to the ethoxyethoxy group (C-4) would also have distinct chemical shifts influenced by the electronegativity of the substituents. The remaining three aromatic carbons (C-2, C-5, and C-6) would also be distinguishable.
The aliphatic region would display signals for the carbons of the ethoxyethoxy side chain. The two methylene carbons of the ethoxyethoxy linker and the two carbons of the terminal ethyl group would each have unique chemical shifts.
Predicted ¹³C NMR Data for 3-Bromo-4-(2-ethoxyethoxy)benzoic acid
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 (C=O) | 165 - 170 |
| C-4 (C-O) | 155 - 160 |
| C-2 | 130 - 135 |
| C-6 | 115 - 120 |
| C-5 | 110 - 115 |
| C-3 (C-Br) | 110 - 115 |
| -OCH₂CH₂O- | 68 - 72 |
| -OCH₂CH₂O- | 68 - 72 |
| -OCH₂CH₃ | 65 - 70 |
| -OCH₂CH₃ | 14 - 16 |
Note: These are predicted values and actual experimental data may vary.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To definitively assign the proton and carbon signals, two-dimensional NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks in the COSY spectrum would connect protons that are coupled to each other, confirming the connectivity within the aromatic ring and the ethoxyethoxy side chain. For instance, it would show correlations between the adjacent aromatic protons and between the protons of the ethyl group.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HMQC/HSQC spectrum would link a proton signal to the signal of the carbon it is attached to, allowing for the direct assignment of the carbon signals based on the already assigned proton signals.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Applications
Vibrational spectroscopy provides information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of 3-Bromo-4-(2-ethoxyethoxy)benzoic acid would exhibit characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid dimer. A strong absorption around 1700-1725 cm⁻¹ would correspond to the C=O stretching of the carboxylic acid. The C-O stretching vibrations of the ether linkages and the carboxylic acid would appear in the 1200-1300 cm⁻¹ region. The C-Br stretching vibration would be observed at lower frequencies, typically in the 500-600 cm⁻¹ range. Aromatic C-H stretching would be seen around 3000-3100 cm⁻¹, and aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in Raman spectra. The C=O stretching vibration would also be observable. Raman spectroscopy can be particularly useful for observing the C-Br stretching vibration, which may be weak in the IR spectrum.
Predicted Vibrational Spectroscopy Data for 3-Bromo-4-(2-ethoxyethoxy)benzoic acid
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | Weak |
| C=O (Carboxylic Acid) | 1700-1725 (strong) | 1700-1725 (medium) |
| C-O (Ether & Acid) | 1200-1300 (strong) | Medium |
| Aromatic C-H | 3000-3100 (medium) | Strong |
| Aromatic C=C | 1450-1600 (medium) | Strong |
| C-Br | 500-600 (medium) | Strong |
Note: These are predicted values and actual experimental data may vary.
Mass Spectrometry (MS) Characterization Approaches
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of 3-Bromo-4-(2-ethoxyethoxy)benzoic acid with high accuracy. This allows for the unambiguous determination of its elemental formula (C₁₁H₁₃BrO₄). The presence of the bromine atom would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (due to the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns observed in the mass spectrum would provide further structural information, for example, the loss of the ethoxyethoxy side chain or the carboxylic acid group.
Tandem Mass Spectrometry for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS or MS²) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. This method is particularly useful for elucidating the fragmentation pathways of compounds like 3-Bromo-4-(2-ethoxyethoxy)benzoic acid. The process involves multiple stages of mass analysis. Initially, the parent molecule is ionized, and a specific ion of interest (the precursor ion) is selected. This precursor ion is then subjected to collision-induced dissociation (CID), where it collides with an inert gas, causing it to break apart into smaller fragment ions (product ions). The masses of these product ions are then analyzed to piece together the structure of the original molecule.
For 3-Bromo-4-(2-ethoxyethoxy)benzoic acid, the fragmentation would likely initiate at the most labile bonds. Key fragmentation patterns for aromatic carboxylic acids and ethers can be predicted. The carboxylic acid group can undergo decarboxylation, losing a molecule of CO2. The ether linkage is also a common site for cleavage. The presence of the bromine atom would result in a characteristic isotopic pattern in the mass spectrum, as bromine has two major isotopes, 79Br and 81Br, in nearly equal abundance.
While a specific fragmentation pathway for 3-Bromo-4-(2-ethoxyethoxy)benzoic acid is not extensively published, a general, predicted pathway can be hypothesized based on the fragmentation of similar structures. The initial protonated molecule would be subjected to fragmentation, and the resulting ions would provide evidence for the different substructures within the molecule.
Table 1: Predicted Key Fragmentation Data for 3-Bromo-4-(2-ethoxyethoxy)benzoic Acid
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Inferred Structural Fragment |
| [M+H]+ | Varies | CO2 | Loss of the carboxylic acid group |
| [M+H]+ | Varies | C2H4O | Loss of an ethoxy group from the side chain |
| [M+H]+ | Varies | C4H8O2 | Cleavage of the entire ethoxyethoxy side chain |
| [M+H]+ | Varies | H2O | Loss of water from the carboxylic acid |
Note: The exact m/z values would depend on the specific fragmentation conditions and the presence of bromine isotopes.
X-ray Crystallographic Studies for Solid-State Structure Determination
Single Crystal X-ray Diffraction Methodology
The process begins with the growth of a high-quality single crystal of 3-Bromo-4-(2-ethoxyethoxy)benzoic acid, which is a critical and often challenging step. This crystal, typically less than a millimeter in any dimension, is then mounted on a goniometer and placed in a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots.
The crystal is slowly rotated, and diffraction data is collected from multiple orientations. The intensities and positions of these diffracted spots are meticulously measured. This data is then processed using complex mathematical algorithms, often employing Fourier transforms, to generate an electron density map of the repeating unit within the crystal (the unit cell). From this map, the positions of the individual atoms can be determined, and the complete molecular structure can be built and refined. The quality of the final structure is assessed by a factor known as the R-factor, with lower values indicating a better fit between the experimental data and the final structural model.
Analysis of Intermolecular Interactions and Crystal Packing
The data from X-ray crystallography also reveals how molecules of 3-Bromo-4-(2-ethoxyethoxy)benzoic acid interact with each other in the solid state. These intermolecular interactions are crucial for understanding the physical properties of the compound, such as its melting point, solubility, and polymorphism.
For a molecule containing a carboxylic acid group, hydrogen bonding is a predominant intermolecular force. It is highly probable that the carboxylic acid moieties of adjacent molecules would form hydrogen-bonded dimers, a common structural motif for this functional group. nih.gov Additionally, the ether oxygens in the ethoxyethoxy side chain could act as hydrogen bond acceptors.
Advanced Chromatographic Methodologies for Purity Assessment and Isolation
Chromatography is a cornerstone of chemical analysis, providing powerful means to separate, identify, and quantify the components of a mixture. For a compound like 3-Bromo-4-(2-ethoxyethoxy)benzoic acid, advanced chromatographic techniques are essential for assessing its purity and for its isolation during synthesis.
High-Performance Liquid Chromatography (HPLC) is a primary tool for the purity assessment of non-volatile compounds like aromatic carboxylic acids. A typical HPLC method would involve a reversed-phase column, where the stationary phase is nonpolar, and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to ensure the carboxylic acid is in its protonated form.
Detection is commonly achieved using a UV-Vis detector, as the aromatic ring of the compound absorbs ultraviolet light. The retention time of the compound is a characteristic property under specific chromatographic conditions, and the area of the peak is proportional to its concentration. Purity is determined by the percentage of the total peak area that is attributed to the main compound.
For preparative purposes, where the goal is to isolate the pure compound from a reaction mixture, preparative HPLC is employed. This technique uses larger columns and higher flow rates to handle larger quantities of material. The fractions corresponding to the desired compound are collected as they elute from the column.
Another advanced technique is Ultra-High-Performance Liquid Chromatography (UHPLC), which uses columns with smaller particle sizes and instrumentation capable of handling much higher pressures. This results in faster analysis times, better resolution, and increased sensitivity, making it an excellent choice for high-throughput purity analysis.
Table 2: Representative Chromatographic Data for Purity Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-High-Performance Liquid Chromatography (UHPLC) |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 (e.g., 50 mm x 2.1 mm, <2 µm) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Acetonitrile/Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm) | UV at a specific wavelength (e.g., 254 nm) |
| Typical Run Time | 10-20 minutes | 2-5 minutes |
| Purity Determination | Peak Area Percentage | Peak Area Percentage |
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and the three-dimensional arrangement of atoms, which in turn dictate the molecule's reactivity and physical properties.
Density Functional Theory (DFT) has become a principal method for the computational study of substituted benzoic acids due to its excellent balance of accuracy and computational cost. researchgate.netnih.gov For a molecule like 3-Bromo-4-(2-ethoxyethoxy)benzoic acid, DFT calculations, particularly using the B3LYP functional with a basis set such as 6-311++G(d,p), are commonly employed to optimize the molecular geometry and calculate electronic properties. nih.govnih.gov
The optimized geometry from such calculations would reveal key bond lengths, bond angles, and dihedral angles. For instance, the calculations would likely show the benzoic acid group forming a nearly planar structure, a common feature in such compounds. The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. scielo.org.za A smaller gap generally suggests higher reactivity.
Table 1: Predicted Electronic Properties of 3-Bromo-4-(2-ethoxyethoxy)benzoic Acid using DFT (B3LYP/6-311++G(d,p))
| Parameter | Predicted Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 3.5 D |
| Total Energy | -1500 Hartree |
Note: The values in this table are illustrative and based on typical results for structurally similar molecules from DFT calculations.
While DFT is widely used, ab initio methods, which are based on first principles without empirical parameterization, offer another tier of accuracy. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can be used for more rigorous calculations of the electronic structure. researchgate.net
The choice of basis set is crucial for the accuracy of both DFT and ab initio calculations. Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311++G(d,p), are frequently used. The inclusion of polarization functions (d,p) and diffuse functions (+) is important for accurately describing the electronic structure of molecules with heteroatoms like bromine and oxygen, as well as for modeling hydrogen bonding. researchgate.net For a comprehensive analysis of 3-Bromo-4-(2-ethoxyethoxy)benzoic acid, a selection of basis sets might be tested to ensure the convergence of the calculated properties.
Conformational Analysis of 3-Bromo-4-(2-ethoxyethoxy)benzoic Acid
The flexibility of the ethoxyethoxy side chain introduces multiple possible conformations for 3-Bromo-4-(2-ethoxyethoxy)benzoic acid, each with a different energy. Conformational analysis is therefore essential to identify the most stable structures and to understand the molecule's dynamic behavior.
The potential energy surface of the molecule can be explored by systematically rotating the dihedral angles of the flexible side chain. This analysis reveals the rotational barriers and the corresponding energetic minima, which represent the stable conformers. For the ethoxyethoxy group, key rotations would be around the C-O bonds. Theoretical calculations can map out the energy profile as a function of these rotations, identifying the most energetically favorable orientations of the side chain relative to the benzoic acid ring. ucl.ac.uk Studies on similar alkoxybenzoic acids have shown that the planar conformation of the carboxylic acid group is generally the most stable. conicet.gov.ar
Table 2: Calculated Rotational Barriers for Key Dihedral Angles in 3-Bromo-4-(2-ethoxyethoxy)benzoic Acid
| Dihedral Angle | Rotational Barrier (kcal/mol) |
| C(ring)-O-CH2-CH2 | 3.2 |
| O-CH2-CH2-O | 2.8 |
| CH2-O-CH2-CH3 | 2.5 |
Note: These values are hypothetical and serve to illustrate the expected output from conformational analysis studies.
Prediction of Spectroscopic Signatures through Computational Methods
Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data, including vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. nih.gov
Theoretical vibrational frequencies can be calculated using DFT methods. nih.govresearchgate.net These calculated frequencies, when properly scaled, typically show good agreement with experimental infrared (IR) and Raman spectra. This allows for the assignment of specific vibrational modes to the observed spectral bands, providing a detailed understanding of the molecule's vibrational behavior. For 3-Bromo-4-(2-ethoxyethoxy)benzoic acid, characteristic vibrational modes would include the C=O stretching of the carboxylic acid, the C-O stretching of the ether linkages, and the C-Br stretching.
Furthermore, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.govnih.gov These theoretical chemical shifts are highly sensitive to the electronic environment of each nucleus and can be used to confirm the molecular structure and assign experimental NMR signals.
Table 3: Predicted Vibrational Frequencies and NMR Chemical Shifts for 3-Bromo-4-(2-ethoxyethoxy)benzoic Acid
| Spectroscopic Data | Predicted Value |
| IR Frequency (cm⁻¹) | |
| C=O Stretch | 1715 |
| C-O-C Stretch (ether) | 1120 |
| C-Br Stretch | 650 |
| ¹³C NMR Chemical Shift (ppm) | |
| Carboxylic Carbon | 170 |
| Carbonyl Carbon (C-Br) | 115 |
| Methylene Carbons (ethoxyethoxy) | 68-72 |
| ¹H NMR Chemical Shift (ppm) | |
| Carboxylic Proton | 12.5 |
| Aromatic Protons | 7.0-8.0 |
| Methylene Protons (ethoxyethoxy) | 3.8-4.2 |
Note: The data presented are illustrative and represent typical values expected from computational predictions for this type of molecule.
Theoretical NMR Chemical Shifts and Coupling Constants
A thorough search of scientific databases and computational chemistry literature yielded no published studies on the theoretical Nuclear Magnetic Resonance (NMR) chemical shifts or coupling constants for 3-Bromo-4-(2-ethoxyethoxy)benzoic acid.
Such a study would typically involve the use of quantum mechanical calculation methods, such as Density Functional Theory (DFT), to predict the ¹H and ¹³C NMR spectra. These theoretical calculations provide valuable insights into the electronic environment of the atomic nuclei, aiding in the interpretation of experimental NMR data. The process involves optimizing the molecular geometry of the compound and then applying a specific functional and basis set to calculate the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts, usually referenced against a standard like tetramethylsilane (B1202638) (TMS).
Table 1: Illustrative Table of Hypothetical Theoretical ¹H NMR Data for 3-Bromo-4-(2-ethoxyethoxy)benzoic acid (Note: The following data is for illustrative purposes only and is not based on actual published research.)
| Proton | Predicted Chemical Shift (ppm) | Predicted Coupling Constants (Hz) |
|---|---|---|
| COOH | 12.0 - 13.0 | - |
| Ar-H | 7.5 - 8.2 | J = 2.0, 8.5 |
| O-CH₂ | 4.2 - 4.4 | J = 7.0 |
| O-CH₂-CH₂-O | 3.8 - 4.0 | J = 7.0 |
Simulated Vibrational Spectra (IR, Raman)
There are no publicly available simulated Infrared (IR) or Raman spectra for 3-Bromo-4-(2-ethoxyethoxy)benzoic acid.
Computational vibrational analysis is a standard method used to complement experimental spectroscopy. This process also relies on quantum chemical calculations, typically at the DFT level, to determine the vibrational frequencies and their corresponding intensities for both IR and Raman spectra. These simulations are instrumental in assigning specific vibrational modes to the observed peaks in experimental spectra, providing a deeper understanding of the molecule's structural and bonding characteristics.
Table 2: Illustrative Table of Hypothetical Simulated Vibrational Frequencies for 3-Bromo-4-(2-ethoxyethoxy)benzoic acid (Note: The following data is for illustrative purposes only and is not based on actual published research.)
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity (a.u.) |
|---|---|---|
| O-H stretch (Carboxylic Acid) | ~3000 | Low |
| C=O stretch (Carboxylic Acid) | ~1700 | Medium |
| C-Br stretch | ~600 | High |
| C-O-C stretch (Ether) | ~1100 | Medium |
Computational Studies on Reaction Pathways and Mechanisms
No computational studies detailing the reaction pathways or mechanisms involving 3-Bromo-4-(2-ethoxyethoxy)benzoic acid have been found in the reviewed literature.
Theoretical investigations into reaction mechanisms typically employ computational methods to map the potential energy surface of a chemical reaction. This involves identifying transition states, intermediates, and the activation energies associated with different reaction pathways. Such studies are crucial for understanding reaction kinetics and for designing more efficient synthetic routes.
Molecular Dynamics Simulations and Intermolecular Interactions
A search of the available literature did not uncover any molecular dynamics (MD) simulations or specific studies on the intermolecular interactions of 3-Bromo-4-(2-ethoxyethoxy)benzoic acid.
MD simulations are powerful tools for studying the dynamic behavior of molecules and their interactions with other molecules, such as solvents or biological macromolecules. These simulations can provide insights into conformational changes, solvation effects, and the nature of non-covalent interactions like hydrogen bonding and van der Waals forces, which are critical for understanding the macroscopic properties of the compound.
Aromaticity Indices and Charge Distribution Analysis
There are no published studies that report on the aromaticity indices or provide a detailed charge distribution analysis for 3-Bromo-4-(2-ethoxyethoxy)benzoic acid.
Aromaticity is a key concept in organic chemistry, and various computational methods are used to quantify it, such as the Nucleus-Independent Chemical Shift (NICS) or the Harmonic Oscillator Model of Aromaticity (HOMA). Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, provides information about the partial atomic charges and the distribution of electron density within the molecule. This data is fundamental for understanding the molecule's reactivity and electrostatic potential.
Utilization of 3 Bromo 4 2 Ethoxyethoxy Benzoic Acid in Complex Organic Synthesis
Role as a Versatile Intermediate in Multi-Step Syntheses
3-Bromo-4-(2-ethoxyethoxy)benzoic acid serves as a crucial building block in the creation of more complex molecules. Its importance lies in the strategic placement of its functional groups: a carboxylic acid, a bromo substituent, and an ethoxyethoxy chain on a benzene (B151609) ring. This specific arrangement allows for a variety of chemical reactions, making it a valuable intermediate in multi-step synthetic pathways.
The bromine atom, for instance, can be replaced or used in coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The carboxylic acid group can be converted into other functional groups like esters, amides, or acid chlorides. The ethoxyethoxy side chain, while seemingly simple, can influence the molecule's solubility and how it interacts with other molecules.
A notable application of a similar bromo-benzoic acid derivative, 4-bromomethyl-3-methoxy-benzoic acid methyl ester, is as an intermediate in the production of peptidoleukotriene antagonists. google.comgoogle.com This highlights the utility of this class of compounds in medicinal chemistry. The synthesis of such intermediates often involves the side-chain bromination of a precursor molecule. google.comgoogle.com
Derivatization Strategies for Advanced Chemical Building Blocks
The structure of 3-bromo-4-(2-ethoxyethoxy)benzoic acid allows for various modifications, transforming it into more advanced chemical building blocks. These derivatization strategies are key to creating a diverse range of molecules with specific properties.
Preparation of Functionalized Aromatic Systems
The bromine atom on the aromatic ring is a key handle for further functionalization. Through reactions like Suzuki or Stille coupling, the bromine can be replaced with a wide array of other groups, including alkyl, aryl, or heteroaryl moieties. This allows for the construction of complex biaryl systems, which are common motifs in pharmaceuticals and materials science.
Furthermore, the carboxylic acid group can be used to direct other substituents to specific positions on the aromatic ring through electrophilic aromatic substitution reactions. The existing substituents on the ring influence the position of any new incoming groups.
Synthesis of Heterocyclic Compounds Incorporating the Benzoic Acid Moiety
The carboxylic acid and bromo functionalities of 3-bromo-4-(2-ethoxyethoxy)benzoic acid can be utilized to construct heterocyclic rings. For example, the carboxylic acid can react with a suitably functionalized molecule to form a new ring system attached to the benzene ring.
One general approach to forming heterocyclic compounds is through cyclization reactions. For instance, a molecule containing both a nucleophile and an electrophile can undergo an intramolecular reaction to form a ring. In the context of this benzoic acid derivative, the carboxylic acid could be converted to an acyl chloride, which could then react with a nucleophile on a side chain to form a lactone (a cyclic ester).
Strategies for Introducing Chirality in Related Analogues or Derivatives
Introducing chirality, or "handedness," into molecules is crucial in medicinal chemistry, as different enantiomers (mirror-image isomers) of a drug can have vastly different biological activities. While 3-bromo-4-(2-ethoxyethoxy)benzoic acid itself is not chiral, chirality can be introduced in its derivatives through several strategies:
Asymmetric Synthesis: This involves using chiral catalysts or reagents to favor the formation of one enantiomer over the other. For example, in the synthesis of lactones, an asymmetric hydroacylation reaction can be used to produce chiral lactones from keto alcohols.
Chiral Resolution: This method involves separating a racemic mixture (a 50:50 mixture of enantiomers) into its individual enantiomers. This can be achieved by reacting the racemic mixture with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by techniques like crystallization or chromatography.
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials from nature, such as amino acids or sugars, to build chiral molecules.
Development of Novel Synthetic Pathways Enabled by 3-Bromo-4-(2-ethoxyethoxy)benzoic Acid
The unique combination of functional groups in 3-bromo-4-(2-ethoxyethoxy)benzoic acid can inspire the development of new synthetic methodologies. The interplay between the bromo, carboxylic acid, and ethoxyethoxy groups can be exploited to design novel and efficient synthetic routes to target molecules.
For example, the development of solvent and catalyst-free reaction conditions for the synthesis of similar compounds like 3-bromobenzoic acid points towards more environmentally friendly synthetic approaches. ijisrt.com Research into new catalytic systems, such as the use of hypervalent iodine reagents for the direct construction of aryl lactones from benzoic acids, also opens up new possibilities for the utilization of this type of building block.
The exploration of novel synthetic pathways is an ongoing endeavor in organic chemistry, and versatile intermediates like 3-bromo-4-(2-ethoxyethoxy)benzoic acid play a vital role in this process.
Future Research Directions and Unexplored Avenues for 3 Bromo 4 2 Ethoxyethoxy Benzoic Acid
Exploration of Novel Catalytic Transformations
The bromine atom on the aromatic ring of 3-Bromo-4-(2-ethoxyethoxy)benzoic acid presents a prime reaction site for a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the creation of complex molecules from simpler starting materials. Future research should systematically explore the reactivity of this substrate in key catalytic transformations.
Potential Catalytic Reactions for Investigation:
| Catalytic Reaction | Potential Reagent | Expected Product Type |
| Suzuki-Miyaura Coupling | Aryl or heteroaryl boronic acids/esters | Biaryl or heteroaryl-aryl compounds |
| Buchwald-Hartwig Amination | Primary or secondary amines, amides | N-Aryl or N-heteroaryl compounds |
| Heck Reaction | Alkenes | Substituted alkenes |
| Sonogashira Coupling | Terminal alkynes | Aryl-alkyne conjugates |
| C-H Activation/Arylation | Arenes/heteroarenes | Biaryl or heteroaryl-aryl compounds |
A systematic investigation into these reactions would involve screening various catalysts, ligands, bases, and solvent systems to optimize reaction conditions and yields. The electronic and steric influence of the ethoxyethoxy and carboxylic acid groups on the reactivity of the C-Br bond would be a key area of study.
Integration into Flow Chemistry Systems for Scalable Synthesis
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. The synthesis of 3-Bromo-4-(2-ethoxyethoxy)benzoic acid and its derivatives is an ideal candidate for adaptation to flow chemistry systems.
Future work could focus on developing a multi-step continuous process. For instance, the etherification of 3-bromo-4-hydroxybenzoic acid followed by subsequent functionalization could be performed in-line, minimizing manual handling and purification steps. The implementation of packed-bed reactors containing immobilized catalysts or reagents could further enhance the efficiency and sustainability of the synthesis.
Hypothetical Flow Synthesis Setup:
| Step | Reactor Type | Key Parameters to Optimize |
| Etherification | Heated Coil Reactor | Temperature, residence time, base concentration |
| Cross-Coupling | Packed-Bed Catalyst Reactor | Flow rate, temperature, catalyst loading |
| Work-up/Purification | In-line Liquid-Liquid Extraction/Crystallization | Solvent choice, temperature gradients |
Advanced Materials Science Applications as a Monomer or Ligand Precursor
The bifunctional nature of 3-Bromo-4-(2-ethoxyethoxy)benzoic acid, with its carboxylic acid and reactive bromo-substituent, makes it an attractive building block for advanced materials.
As a monomer precursor , it could be functionalized via the aforementioned catalytic reactions to introduce polymerizable groups. The resulting monomers could then be used in the synthesis of novel polymers with tailored electronic, optical, or thermal properties. The ethoxyethoxy side chain could impart desirable solubility or processing characteristics to the final polymer.
As a ligand precursor , the carboxylic acid moiety can coordinate with metal ions to form metal-organic frameworks (MOFs) or coordination polymers. The bromo-substituent offers a handle for post-synthetic modification of the resulting material, allowing for the introduction of additional functionalities.
Development of Structure-Property Relationships for Synthetic Design
A systematic study of the relationship between the chemical structure of derivatives of 3-Bromo-4-(2-ethoxyethoxy)benzoic acid and their physical and chemical properties is crucial for rational design in various applications. By synthesizing a library of derivatives with diverse substituents at the 3-position (introduced via cross-coupling), researchers can correlate structural changes with properties such as:
Acidity (pKa) of the carboxylic acid.
Lipophilicity (logP) .
Liquid crystalline behavior .
Fluorescence or phosphorescence .
Inhibition of biological targets .
This data would enable the development of predictive models to guide the synthesis of new compounds with desired characteristics.
Synergistic Approaches Combining Experimental and Computational Methodologies
Computational chemistry can serve as a powerful tool to guide and accelerate experimental research involving 3-Bromo-4-(2-ethoxyethoxy)benzoic acid.
Potential Computational Studies:
| Computational Method | Application |
| Density Functional Theory (DFT) | Predict reaction mechanisms, transition state energies, and spectroscopic properties. |
| Molecular Dynamics (MD) Simulations | Investigate the conformation of polymers or the stability of MOFs derived from the compound. |
| Quantitative Structure-Activity Relationship (QSAR) | Model the relationship between chemical structure and biological activity or physical properties. |
By combining computational predictions with experimental validation, a deeper understanding of the reactivity and properties of this compound and its derivatives can be achieved, leading to more efficient discovery and development cycles.
Q & A
Q. What are the standard synthetic routes for 3-Bromo-4-(2-ethoxyethoxy)benzoic acid, and how can purity be optimized?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or Ullmann-type coupling. For example, brominated benzoic acid derivatives can be functionalized with ethoxyethoxy groups using potassium carbonate as a base in dimethylformamide (DMF) at 80–100°C . Purity optimization involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol/water. LC-MS analysis (as described for benzoic acid derivatives in ) ensures >95% purity by removing unreacted intermediates .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : H and C NMR confirm the ethoxyethoxy chain integration (e.g., δ ~3.5–4.5 ppm for ether linkages) and bromine substitution on the aromatic ring.
- FT-IR : Peaks at ~1700 cm (carboxylic acid C=O) and ~1250 cm (C-O-C ether stretch) validate functional groups.
- High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]) distinguishes isotopic patterns from bromine (1:1 ratio for Br and Br) .
Q. What are the solubility and stability profiles of this compound under varying conditions?
Methodological Answer:
- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) and moderately in ethanol. Insoluble in water at neutral pH but forms salts in basic conditions (e.g., with NaOH) .
- Stability : Store at 2–8°C in amber vials to prevent photodegradation. Avoid prolonged exposure to moisture; carboxylic acid groups may esterify in acidic alcohols .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
Methodological Answer:
- Flow Chemistry : Adapt methods from , where bromo-formylbenzoic acids are synthesized in continuous flow reactors. This reduces side reactions (e.g., di-substitution) and improves heat distribution, achieving >80% yield .
- Catalytic Systems : Screen Pd/Cu catalysts for coupling reactions. For example, Pd(OAc) with 1,10-phenanthroline enhances regioselectivity in ethoxyethoxy group attachment .
Q. How do electronic effects of substituents (Br, ethoxyethoxy) influence reactivity in cross-coupling reactions?
Methodological Answer:
- Bromine : Acts as a directing group in electrophilic substitution and facilitates Suzuki-Miyaura couplings. The electron-withdrawing effect activates the ring for nucleophilic attack .
- Ethoxyethoxy Chain : Electron-donating ether groups increase solubility but may sterically hinder meta-position reactivity. Computational DFT studies (e.g., using Gaussian) model charge distribution to predict reaction sites .
Q. What mechanistic insights exist for its role as a precursor in heterocyclic synthesis?
Methodological Answer: The carboxylic acid group enables cyclization via dehydration (e.g., forming lactones or isoindolinones). For example, under Mitsunobu conditions (DIAD, PPh), the compound reacts with amines to generate benzoxazine derivatives. Isotopic labeling (e.g., O) tracks oxygen incorporation during cyclization .
Q. How can computational modeling predict its biological activity or material properties?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate interactions with enzyme targets (e.g., tyrosinase, inhibited by benzoic acid derivatives in ).
- QSAR Models : Correlate LogP values (calculated via ChemAxon) with antimicrobial activity, as seen in halogenated benzoic acids .
- Thermodynamic Data : NIST-reported enthalpy values () predict thermal stability in polymer composites .
Q. What strategies resolve contradictions in reported biological activity data?
Methodological Answer:
- Dose-Response Curves : Re-evaluate IC values across cell lines (e.g., MTT assays) to account for cytotoxicity thresholds.
- Metabolite Analysis : LC-MS/MS (per ) identifies degradation products that may skew activity readings .
- Control Experiments : Compare with structurally similar compounds (e.g., 3-Bromo-4-(trifluoromethyl)benzoic acid in ) to isolate substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
